N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
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Overview
Description
N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a trifluoromethyl group, two nitro groups, and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the nitration of 2-methylphenylamine to form 2-methyl-4,6-dinitroaniline. This intermediate is then subjected to a trifluoromethylation reaction using a suitable trifluoromethylating agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure the desired product is obtained in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-2,4-dinitroaniline: Similar structure but lacks the trifluoromethyl group.
N-(2-methylphenyl)-2,6-dinitroaniline: Similar structure but lacks the trifluoromethyl group.
N-(2-methylphenyl)-4-nitro-2-(trifluoromethyl)aniline: Similar structure but has only one nitro group.
Uniqueness
N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O4/c1-8-4-2-3-5-10(8)18-13-11(19(21)22)6-9(14(15,16)17)7-12(13)20(23)24/h2-7,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNVYACLHDHMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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